molecular formula C9H19NO2 B127246 Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- CAS No. 156026-05-0

Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]-

Cat. No.: B127246
CAS No.: 156026-05-0
M. Wt: 173.25 g/mol
InChI Key: QIAVNOYABNIBTK-UHFFFAOYSA-N
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Description

Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- is an organic compound with a unique structure that includes an isopropoxymethyl group attached to a 3-methylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- typically involves the reaction of 3-methylbutanoyl chloride with isopropoxymethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted amides or esters.

Scientific Research Applications

Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(Methoxymethyl)-3-methylbutanamide
  • N-(Ethoxymethyl)-3-methylbutanamide
  • N-(Propoxymethyl)-3-methylbutanamide

Comparison: Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- is unique due to its isopropoxymethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

156026-05-0

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

3-methyl-N-(propan-2-yloxymethyl)butanamide

InChI

InChI=1S/C9H19NO2/c1-7(2)5-9(11)10-6-12-8(3)4/h7-8H,5-6H2,1-4H3,(H,10,11)

InChI Key

QIAVNOYABNIBTK-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NCOC(C)C

Canonical SMILES

CC(C)CC(=O)NCOC(C)C

Synonyms

Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]-

Origin of Product

United States

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